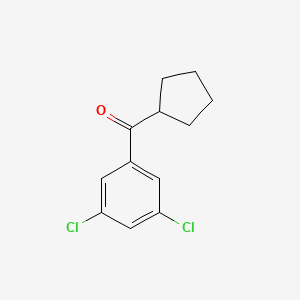

Cyclopentyl 3,5-dichlorophenyl ketone

Descripción general

Descripción

Cyclopentyl 3,5-dichlorophenyl ketone is a chemical compound with the molecular formula C12H12Cl2O and a molecular weight of 243.13 g/mol.

Métodos De Preparación

The preparation of cyclopentyl 3,5-dichlorophenyl ketone can be achieved through several synthetic routes. One method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents . This process includes using caustic alcohol and dimethyl sulfoxide, heated to 95°C for 8 hours . This method is advantageous due to its high yield, short technological period, and low preparation cost .

Análisis De Reacciones Químicas

Cyclopentyl 3,5-dichlorophenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

It is used in chemistry for the synthesis of complex molecules and in biology for studying molecular interactions. In medicine, it may be explored for its pharmacological properties, while in industry, it can be used in the production of various chemical products.

Mecanismo De Acción

The mechanism of action of cyclopentyl 3,5-dichlorophenyl ketone involves its interaction with specific molecular targets and pathways. The exact pathways and targets depend on the context of its application, such as its use in chemical synthesis or biological studies.

Comparación Con Compuestos Similares

Actividad Biológica

Cyclopentyl 3,5-dichlorophenyl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a 3,5-dichlorophenyl moiety through a carbonyl (ketone) functional group. The presence of chlorine substituents on the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds with biological macromolecules, which may modulate their structure and function. Additionally, the chlorine atoms can participate in halogen bonding, further influencing the compound's biological activity .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, making it a candidate for drug development aimed at treating metabolic disorders or cancers .

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial cell membranes or inhibit key enzymes required for bacterial growth. Further research is necessary to quantify these effects and understand the underlying mechanisms .

Anti-inflammatory Effects

Emerging evidence points to the anti-inflammatory potential of this compound. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that this compound inhibited a specific enzyme involved in glucose metabolism. The inhibition was dose-dependent, with an IC50 value indicating effective enzyme modulation at micromolar concentrations .

- Antimicrobial Testing : In vitro assays showed that the compound exhibited significant antimicrobial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, providing insight into its potential as an antimicrobial agent .

- Anti-inflammatory Research : Experimental models of inflammation indicated that treatment with this compound resulted in reduced levels of inflammatory markers, suggesting its utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopentyl phenyl ketone | Lacks chlorine substituents | Lower enzyme inhibition |

| 2,5-Dichlorobenzophenone | Contains a benzophenone core | Different reactivity |

| Cyclohexyl 3,5-dichlorophenyl ketone | Larger cyclohexyl group | Enhanced solubility |

Propiedades

IUPAC Name |

cyclopentyl-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJNZRAECDDIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642580 | |

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-90-7 | |

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.